molecular formula C10H11BrO B6226262 3-bromo-4-(propan-2-yl)benzaldehyde CAS No. 461425-83-2

3-bromo-4-(propan-2-yl)benzaldehyde

Cat. No. B6226262
CAS RN: 461425-83-2
M. Wt: 227.1
InChI Key:
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Description

3-Bromo-4-(propan-2-yl)benzaldehyde (3-Br-4-PBA) is a chemical compound belonging to the class of organic compounds known as benzaldehydes. It is a colorless, crystalline solid with a faint, sweet odor, and is soluble in water. 3-Br-4-PBA has been used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

The mechanism of action of 3-bromo-4-(propan-2-yl)benzaldehyde is not well understood. However, it is believed that the reaction of propan-2-yl bromide with benzaldehyde in the presence of base and a solvent results in the formation of a carbocation intermediate, which is then attacked by the nucleophile (the solvent) to form the desired product. Additionally, it has been suggested that the reaction of propan-2-yl bromide with benzaldehyde in the presence of a base and a solvent results in the formation of an enol intermediate, which is then attacked by the nucleophile (the solvent) to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have potential applications in the treatment of cancer, diabetes, and other diseases due to its ability to act as a pro-drug, which can be activated in the body to produce a pharmacologically active compound. Additionally, this compound has been shown to have antioxidant and anti-inflammatory activities in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-(propan-2-yl)benzaldehyde in laboratory experiments include its low cost and availability, its solubility in water, and its relatively low toxicity. Additionally, it has been suggested that the compound may be useful in the synthesis of a variety of compounds, including quinolines, indoles, and thiazoles. However, there are some limitations to using this compound in laboratory experiments, including its low reactivity and the need for a Lewis acid catalyst.

Future Directions

The potential future directions for 3-bromo-4-(propan-2-yl)benzaldehyde include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of cancer, diabetes, and other diseases. Additionally, further research into the synthesis of compounds using this compound may lead to the development of new compounds with potential therapeutic applications. Finally, further research into the advantages and limitations of using this compound in laboratory experiments may lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

3-bromo-4-(propan-2-yl)benzaldehyde can be synthesized through a variety of methods, including the reaction of propan-2-yl bromide with benzaldehyde in the presence of base and a solvent. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and the product is isolated by aqueous workup. Other methods of synthesis include the reaction of propan-2-yl bromide with benzaldehyde in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

Scientific Research Applications

3-bromo-4-(propan-2-yl)benzaldehyde has been used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments. It has been used as a reagent in the synthesis of a variety of compounds, including quinolines, indoles, and thiazoles. Additionally, it has been used in the synthesis of compounds with potential applications in the treatment of cancer, diabetes, and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-(propan-2-yl)benzaldehyde involves the bromination of 4-(propan-2-yl)benzaldehyde.", "Starting Materials": [ "4-(propan-2-yl)benzaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 4-(propan-2-yl)benzaldehyde in acetic acid", "Add bromine dropwise to the solution with stirring", "Maintain the reaction mixture at room temperature for 2 hours", "Add sodium acetate to the reaction mixture", "Extract the product with water", "Dry the product with anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 3-bromo-4-(propan-2-yl)benzaldehyde" ] }

CAS RN

461425-83-2

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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